[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid
Description
This compound belongs to the pyrimidopurine class, characterized by a fused pyrimidine-purine bicyclic core substituted with a 4-methoxyphenyl group at position 9, methyl groups at positions 1 and 7, and an acetic acid moiety at position 2. The structure combines a rigid heterocyclic framework with polar functional groups, rendering it a candidate for modulating biological targets such as enzymes or receptors. The 4-methoxy substitution on the phenyl ring enhances solubility and may influence binding interactions through electron-donating effects.
Properties
IUPAC Name |
2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5/c1-11-8-22(12-4-6-13(29-3)7-5-12)18-20-16-15(23(18)9-11)17(27)24(10-14(25)26)19(28)21(16)2/h4-7,11H,8-10H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFLMPSZHCYBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 428.45 g/mol. Its structure features multiple functional groups that contribute to its reactivity and biological interactions.
Structural Formula
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound may have significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, possibly by inhibiting key inflammatory pathways. For instance, it may inhibit the production of pro-inflammatory cytokines.
- Anticancer Potential : In vitro studies have indicated that the compound can induce apoptosis in various cancer cell lines. It appears to interfere with cancer cell proliferation and migration.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to metabolic processes and disease states, such as COX-2 and other cyclooxygenases involved in inflammatory responses.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Receptor Interaction : The compound may interact with adenosine receptors, which are known to play a role in various physiological processes including inflammation and cancer progression .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest a favorable interaction with certain receptors and enzymes involved in disease pathways .
Case Study 1: Anticancer Activity
A study evaluated the effects of the compound on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results demonstrated that treatment with the compound led to a significant decrease in cell viability compared to control groups. The IC50 values were determined to be lower than those of standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Comparative Analysis
The following table summarizes key comparative data regarding similar compounds with known biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C20H24N6O5 | Antioxidant |
| Compound B | C19H22N4O4 | Anti-inflammatory |
| Compound C | C21H25N5O6 | Anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis:
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound may enhance solubility compared to the chloro-substituted analog (), which is more lipophilic and could improve membrane permeability. However, the chloro group in ’s compound may confer stronger electrophilic interactions with target proteins .
Synthetic Accessibility :
- The methoxy and ethoxy groups are typically introduced via nucleophilic aromatic substitution or Ullmann coupling, whereas the chloro-methyl group in ’s compound may require halogenation and Friedel-Crafts alkylation, increasing synthetic complexity .
Biological Relevance: highlights that pyrimidodiazepine analogs (structurally distinct but functionally related) exhibit antitumor and kinase-inhibitory activity via hydrogen bonding and hydrophobic interactions . This supports the hypothesis that the target compound’s pyrimidopurine core and polar substituents could engage similar mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
